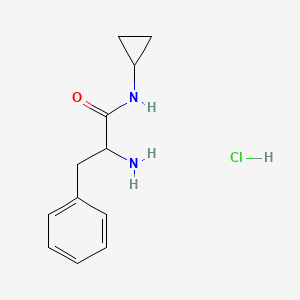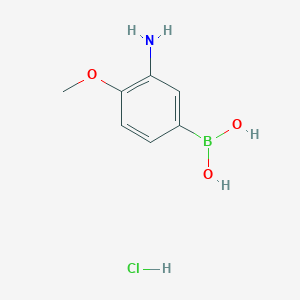
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride
Übersicht
Beschreibung
“(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is a boronic acid derivative . It is commonly used as a reagent in organic synthesis and pharmaceutical research .
Synthesis Analysis
This compound is often used in Suzuki-Miyaura coupling reactions, where it can be used to form carbon-carbon bonds by reacting with aryl or vinyl halides . There are also studies on the use of this compound in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Molecular Structure Analysis
The molecular formula of “(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is C7H11BClNO3 . The InChI code is 1S/C7H10BNO3.ClH/c1-12-7-3-2-5 (8 (10)11)4-6 (7)9;/h2-4,10-11H,9H2,1H3;1H . The canonical SMILES is B (C1=CC (=C (C=C1)OC)N) (O)O.Cl .Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki-Miyaura coupling reactions . It can also be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical And Chemical Properties Analysis
The molecular weight of “(3-Amino-4-methoxyphenyl)boronic acid hydrochloride” is 203.43 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 203.0520511 g/mol . The topological polar surface area is 75.7 Ų . The heavy atom count is 13 .Wissenschaftliche Forschungsanwendungen
Tetraarylpentaborates Formation
One application involves the formation of new tetraarylpentaborates through the reaction of (4-methoxyphenyl)boronic acid with aryloxorhodium complexes. This process results in cationic rhodium complexes that have potential uses in synthesis and chemical properties investigation. The tetraarylpentaborates formed undergo hydrolysis to give specific rhodium complexes, indicating their potential in creating complex chemical structures (Nishihara, Nara, & Osakada, 2002).
Corrosion Inhibition
Another significant application is in corrosion control. A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, shows excellent performance as a corrosion inhibitor for mild steel in hydrochloric acid medium. This compound, related to (3-Amino-4-methoxyphenyl)boronic acid hydrochloride, demonstrates high inhibition efficiency, indicating the potential of related boronic acids in protecting metals from corrosion (Bentiss et al., 2009).
Glucose Sensing Materials
The synthesis of amino-3-fluorophenyl boronic acid from derivatives highlights its application in constructing glucose sensing materials that operate at physiological pH. This application is crucial in medical diagnostics and monitoring, showcasing the compound's potential in health-related fields (Das et al., 2003).
Catecholamine Isolation
Functionalized polymeric microspheres with (3-Aminophenyl)boronic acid demonstrate excellent capabilities for the isolation of catecholamines, such as dopamine, epinephrine, and norepinephrine. These findings suggest the compound's utility in biochemical separations and analyses (Özdemir, Cakir, & Somtürk, 2014).
Carbohydrate Binding
A study on a new class of carbohydrate-binding boronic acids revealed that ortho-hydroxymethyl phenylboronic acids, to which (3-Amino-4-methoxyphenyl)boronic acid is related, show superior binding to glycopyranosides in neutral water. This suggests potential applications in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-amino-4-methoxyphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,10-11H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCUBRXMMOWVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660492 | |
| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-methoxyphenyl)boronic acid hydrochloride | |
CAS RN |
895525-75-4 | |
| Record name | (3-Amino-4-methoxyphenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



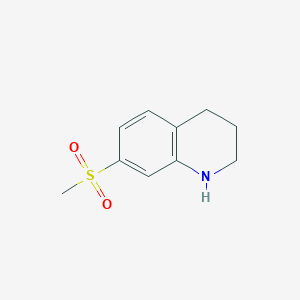
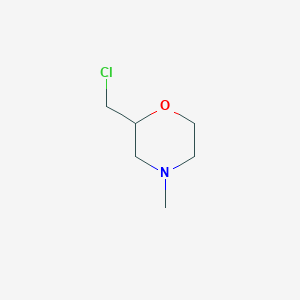
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)
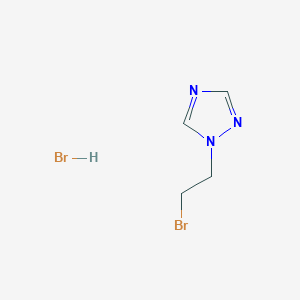
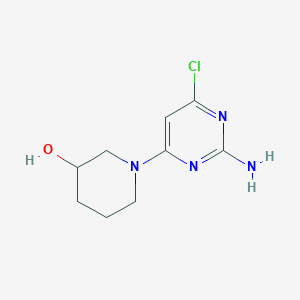
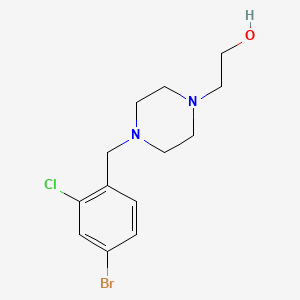
![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)
![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)
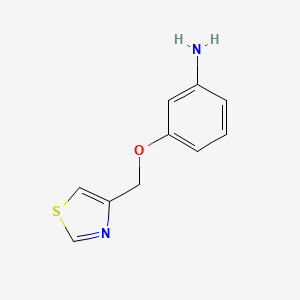
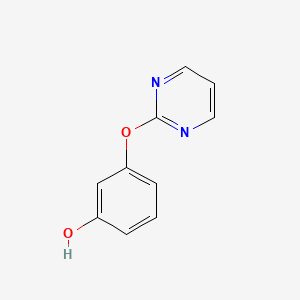
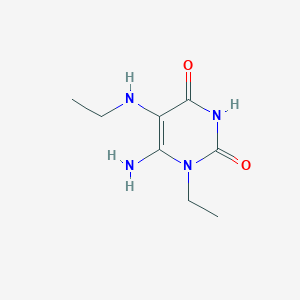
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
